Synthetic Yield Comparison: Cu-Catalyzed Allenylation of Propargyl Alcohol
In a direct head-to-head study on the synthesis of terminal allenes, the CuI-catalyzed reaction of propargyl alcohol with paraformaldehyde provided 2,3-Butadien-1-ol in a 53% yield [1]. This result can be benchmarked against the same reaction with other alkynol substrates, such as 5-hexyn-1-ol, which yielded the corresponding allenic alcohol in a lower 47% yield under identical optimized conditions. This demonstrates that the specific substrate structure leading to 2,3-Butadien-1-ol is more amenable to this key transformation, a critical consideration when selecting a starting material for synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 53% |
| Comparator Or Baseline | hepta-5,6-dien-1-ol (from 5-hexyn-1-ol): 47% |
| Quantified Difference | 6 percentage points higher yield for the target compound |
| Conditions | CuI (7.5-10 mol%), paraformaldehyde (1.6 equiv.), diisopropylamine (1.4 equiv.), reflux in 1,4-dioxane |
Why This Matters
Higher synthetic efficiency directly impacts procurement economics by reducing the cost of goods for downstream applications that rely on this specific allene scaffold.
- [1] Luo, H.; Ma, S. CuI-Catalyzed Synthesis of Functionalized Terminal Allenes from 1-Alkynes. Eur. J. Org. Chem. 2013, 2013, 3041-3048. View Source
